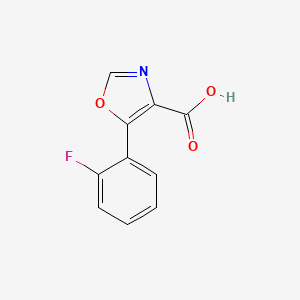

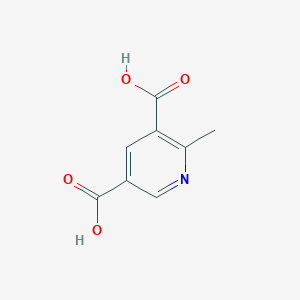

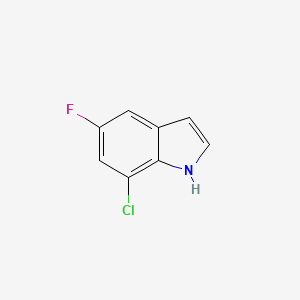

5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related oxazole compounds involves multi-step procedures, as seen in the preparation of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, which is derived from corresponding benzazoles . Similarly, the synthesis of fluorene-based oxazoles is achieved through reactions involving acetylfluorene, iodine, and oxalyl chloride, followed by cyclization with phosphorus oxychloride . These methods suggest that the synthesis of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid could also involve halogenation, carboxylation, and cyclization steps.

Molecular Structure Analysis

The molecular structure of oxazole derivatives is often confirmed using X-ray diffraction and quantum-chemical calculations . These techniques could be applied to determine the precise structure of 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid, ensuring the correct placement of functional groups and the overall geometry of the molecule.

Chemical Reactions Analysis

Oxazole compounds can undergo various chemical reactions. For instance, alkylation can lead to the formation of different products depending on reactant ratios . Nitration and conversion to acid chlorides and amides are also possible . These reactions indicate that 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid could be chemically versatile, allowing for further functionalization and derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can be quite diverse. For example, certain benzoxazole compounds are sensitive to pH changes and can act as fluorescent probes for metal cations due to the high acidity of the fluorophenol moiety . The fluorescence properties of oxazoles make them suitable for applications in liquid scintillation and sensing technologies . These properties suggest that 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid may also exhibit unique optical characteristics, potentially useful in analytical chemistry.

Wissenschaftliche Forschungsanwendungen

Application 1: Potassium-Competitive Acid Blocker (P-CAB)

- Summary of the Application : The compound 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) has been developed as a Potassium-Competitive Acid Blocker (P-CAB) . This compound is a derivative of pyrrole and includes a 2-fluorophenyl group .

- Methods of Application/Experimental Procedures : The compound was synthesized with a focus on compounds with low log D and high ligand-lipophilicity efficiency (LLE) values . It exhibits potent H+,K±ATPase inhibitory activity and potent gastric acid secretion inhibitory action in vivo .

- Results/Outcomes : The maximum efficacy of TAK-438 was found to be more potent and its duration of action was much longer than those of proton pump inhibitors (PPIs) . Therefore, it was selected as a drug candidate for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer, and other acid-related diseases .

Application 2: Preparation of Phenylboronic Catechol Esters

- Summary of the Application : 2-Fluorophenylboronic acid is used as a reactant for the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .

- Results/Outcomes : The resulting phenylboronic catechol esters have shown promise as anion receptors for polymer electrolytes .

Application 3: Synthesis of Indole Derivatives

- Summary of the Application : Indole derivatives, which can include a 2-fluorophenyl group, have shown a wide range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Results/Outcomes : The resulting indole derivatives have shown a wide range of biological activities, making them of interest for the development of new therapeutic agents .

Application 4: Diastereoselective Synthesis of Trisubstituted Allylic Alcohols

- Summary of the Application : 2-Fluorophenylboronic acid is used as a reactant for the diastereoselective synthesis of trisubstituted allylic alcohols .

- Results/Outcomes : The resulting trisubstituted allylic alcohols could have potential applications in the synthesis of various organic compounds .

Application 5: Site-Selective Suzuki-Miyaura Arylation Reactions

Eigenschaften

IUPAC Name |

5-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYYCXFHTJQGGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(N=CO2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627706 |

Source

|

| Record name | 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

CAS RN |

347187-18-2 |

Source

|

| Record name | 5-(2-Fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxa-7-azaspiro[4.5]decane](/img/structure/B1358730.png)

![N''-[4-(Benzyloxy)phenyl]guanidine](/img/structure/B1358731.png)